molecular formula C14H9Cl2FN2O B11293881 5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B11293881
M. Wt: 311.1 g/mol
InChI Key: WVIGDIZQUOYERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C14H9Cl2FN2O. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with 4-fluorophenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds .

Properties

Molecular Formula

C14H9Cl2FN2O

Molecular Weight

311.1 g/mol

IUPAC Name

5,6-dichloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H9Cl2FN2O/c15-10-5-12-13(6-11(10)16)19-14(18-12)7-20-9-3-1-8(17)2-4-9/h1-6H,7H2,(H,18,19)

InChI Key

WVIGDIZQUOYERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.